molecular formula C9H5BrClN B578194 8-Bromo-1-chloroisoquinoline CAS No. 1233025-78-9

8-Bromo-1-chloroisoquinoline

Cat. No.: B578194
CAS No.: 1233025-78-9
M. Wt: 242.5
InChI Key: RWBOOZDHIKMEHN-UHFFFAOYSA-N
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Description

8-Bromo-1-chloroisoquinoline is a heterocyclic organic compound with the molecular formula C9H5BrClN. It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus. This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, specifically at the 8th and 1st positions, respectively .

Preparation Methods

The synthesis of 8-Bromo-1-chloroisoquinoline can be achieved through various methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochloride with bromine in nitrobenzene, resulting in the formation of 8-bromoisoquinoline . Subsequently, chlorination can be performed to introduce the chlorine atom at the desired position.

Chemical Reactions Analysis

8-Bromo-1-chloroisoquinoline undergoes several types of chemical reactions, including:

Scientific Research Applications

8-Bromo-1-chloroisoquinoline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Bromo-1-chloroisoquinoline involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms in the compound enhances its reactivity and allows it to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

8-Bromo-1-chloroisoquinoline can be compared with other halogenated isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

8-bromo-1-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBOOZDHIKMEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680686
Record name 8-Bromo-1-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233025-78-9
Record name 8-Bromo-1-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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